1,4-Diisocyanobenzene
Overview
Description
1,4-Diisocyanobenzene is an organic compound with the molecular formula C8H4N2. It is also known as 1,4-phenylene diisocyanide. This compound is characterized by the presence of two isocyanide groups attached to a benzene ring at the para positions. It is a white solid with a melting point of approximately 160°C .
Mechanism of Action
Target of Action
1,4-Diisocyanobenzene, also known as 1,4-Phenylene diisocyanide , is a compound that primarily targets gold surfaces . It forms one-dimensional supramolecular structures on gold (Au) surfaces .
Mode of Action
The compound interacts with its target by adsorbing onto the Au (111) surfaces at room temperature . The structures it forms originate from step edges or surface defects and arrange predominantly in a straight fashion on the substrate terraces . These structures are proposed to consist of alternating units of this compound molecules and gold atoms .
Biochemical Pathways
It’s known that the compound forms one-dimensional supramolecular structures on gold surfaces . These structures could potentially influence the electronic properties of the surface, thereby affecting any biochemical pathways that rely on these properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its interaction with gold surfaces . The compound forms one-dimensional supramolecular structures that are stable and have potential use as conductors in nanoelectronic applications .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and surface conditions . For instance, the compound forms supramolecular structures on gold surfaces at room temperature . Surface defects and step edges on the gold surface also influence the formation of these structures .
Biochemical Analysis
Biochemical Properties
1,4-Diisocyanobenzene plays a significant role in biochemical reactions, particularly in the formation of supramolecular structures. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound forms one-dimensional supramolecular structures when adsorbed on gold surfaces . These interactions are primarily driven by the compound’s ability to form stable bonds with metal atoms, which can influence the activity of enzymes and proteins involved in these reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with gold surfaces can lead to the formation of long one-dimensional chains, which may impact cellular signaling and metabolic pathways . Additionally, this compound’s ability to form stable radicals at anodes suggests its potential role in redox reactions within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable bonds with metal atoms, such as gold, allows it to influence the activity of enzymes and proteins. This can lead to the inhibition or activation of specific biochemical pathways, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound forms stable supramolecular structures on gold surfaces, which suggests that it maintains its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by influencing specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. For instance, the compound’s ability to form stable radicals at anodes suggests that high doses could potentially lead to oxidative stress and cellular damage . Therefore, it is essential to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form stable bonds with metal atoms allows it to participate in redox reactions and influence metabolic flux. The compound’s interactions with enzymes can lead to changes in metabolite levels, ultimately affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, its ability to form stable bonds with metal atoms suggests that it may be transported to areas with high metal concentrations, such as mitochondria or the endoplasmic reticulum .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For instance, its ability to form stable bonds with metal atoms suggests that it may localize to areas with high metal concentrations, such as the mitochondria or the endoplasmic reticulum .
Preparation Methods
1,4-Diisocyanobenzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobenzene with phosgene, which results in the formation of this compound. The reaction conditions typically require an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
1,4-Diisocyanobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanide groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coordination Chemistry: This compound can act as a ligand in coordination complexes with transition metals, forming stable complexes that are useful in catalysis and material science.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Diisocyanobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential interactions with biological molecules and its use in bio-conjugation techniques.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1,4-Diisocyanobenzene can be compared with other similar compounds such as:
1,4-Dicyanobenzene: This compound has cyano groups instead of isocyanide groups and exhibits different reactivity and applications.
1,4-Diisothiocyanatobenzene: Similar in structure but with isothiocyanate groups, it is used in different chemical reactions and applications.
1,4-Diaminobenzene: The precursor to this compound, it has amino groups and is used in the synthesis of various derivatives
This compound is unique due to its highly reactive isocyanide groups, which make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,4-diisocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXACFSRTSHAQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377957 | |
Record name | 1,4-diisocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-16-0 | |
Record name | 1,4-Diisocyanobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-diisocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Phenylene diisocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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